1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1566510-82-4
VCID: VC6727361
InChI: InChI=1S/C7H14N2O2/c1-7(2,5-10)9-4-3-8-6(9)11/h10H,3-5H2,1-2H3,(H,8,11)
SMILES: CC(C)(CO)N1CCNC1=O
Molecular Formula: C7H14N2O2
Molecular Weight: 158.201

1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one

CAS No.: 1566510-82-4

Cat. No.: VC6727361

Molecular Formula: C7H14N2O2

Molecular Weight: 158.201

* For research use only. Not for human or veterinary use.

1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one - 1566510-82-4

Specification

CAS No. 1566510-82-4
Molecular Formula C7H14N2O2
Molecular Weight 158.201
IUPAC Name 1-(1-hydroxy-2-methylpropan-2-yl)imidazolidin-2-one
Standard InChI InChI=1S/C7H14N2O2/c1-7(2,5-10)9-4-3-8-6(9)11/h10H,3-5H2,1-2H3,(H,8,11)
Standard InChI Key ZOAOUYKYSICCPX-UHFFFAOYSA-N
SMILES CC(C)(CO)N1CCNC1=O

Introduction

Chemical Identity and Structural Properties

The molecular formula of 1-(1-hydroxy-2-methylpropan-2-yl)imidazolidin-2-one is C₇H₁₄N₂O₂, with a molecular weight of 158.2 g/mol . Key structural features include:

  • A five-membered imidazolidin-2-one ring, which confers rigidity and hydrogen-bonding capacity.

  • A 1-hydroxy-2-methylpropan-2-yl substituent, introducing a sterically hindered hydroxyl group.

Predicted Physicochemical Properties :

PropertyValue
Boiling Point370.1 ± 21.0 °C (Predicted)
Density1.162 ± 0.06 g/cm³ (Predicted)
pKa14.42 ± 0.20 (Predicted)

The elevated boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding from the hydroxyl and urea functional groups. The basic pKa aligns with typical imidazolidinone derivatives, which often exhibit moderate basicity at nitrogen sites .

SupplierPackagingPrice (USD)Contact Information
AK Scientific100 mg$433sales@hopschem.com
Leyan (China)Not listedNot listedmalulu@leyan.com
Acblock-Lab (China)Not listedNot listedli_jinfei@acblock-lab.com

Pricing reflects the compound’s specialized synthesis and limited commercial demand. Bulk quantities may require custom synthesis.

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric routes to access enantiomerically pure forms.

  • Bioactivity Profiling: Screen against kinase families or antimicrobial targets.

  • Structure-Activity Relationships (SAR): Modify the hydroxyalkyl chain to enhance potency or solubility.

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